The Biological Activity of Broussonin C from Broussonetia kazinoki: A Technical Whitepaper
The Biological Activity of Broussonin C from Broussonetia kazinoki: A Technical Whitepaper
Introduction
Broussonetia kazinoki, a deciduous shrub belonging to the Moraceae family, is widely distributed across Korea, China, and Japan.[1] Traditionally, its various parts—leaves, branches, roots, and fruits—have been utilized in folk medicine for treating conditions like edema and for improving vision.[1] Modern phytochemical investigations have revealed that B. kazinoki is a rich source of bioactive compounds, primarily prenylated polyphenols, flavonoids, and alkaloids.[2][3] These constituents are responsible for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and skin-whitening properties.[1][4][2]
Among the numerous compounds isolated from B. kazinoki, Broussonin C, a prenylated 1,3-diphenylpropane, has garnered significant interest for its potent biological activities. This technical guide provides an in-depth overview of the known biological effects of Broussonin C, focusing on its therapeutic potential. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and workflows.
Core Biological Activities and Quantitative Data
The primary and most well-documented biological activity of Broussonin C is its potent inhibitory effect on tyrosinase, a key enzyme in melanin synthesis. This makes it a compound of significant interest for dermatological and cosmetic applications.
Table 1: Tyrosinase Inhibitory Activity of Broussonin C
| Compound | Target Enzyme | Activity Type | IC50 Value (µM) | Source |
| Broussonin C | Tyrosinase (Monophenolase) | Competitive Inhibition | 0.43 | [5] |
| Broussonin C | Tyrosinase (Diphenolase) | Competitive Inhibition | 0.57 | [5] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Reports indicate that Broussonin C exhibits significantly stronger tyrosinase inhibition compared to other related 1,3-diphenylpropanes, highlighting its potential as a skin-whitening agent.[1] The extract of B. kazinoki itself has been registered by the Korea Food and Drug Administration (KFDA) as a skin-whitening ingredient due to these potent tyrosinase inhibitory effects.[1][4] While other activities such as antioxidant and cytotoxic effects are broadly attributed to the phenolic compounds from B. kazinoki, specific quantitative data for Broussonin C in these areas are less prevalent in the reviewed literature.
Experimental Protocols and Methodologies
The evaluation of Broussonin C's biological activity involves several standard biochemical assays. Below are the detailed methodologies for the key experiments cited.
Tyrosinase Inhibition Assay
This assay is fundamental for determining the efficacy of Broussonin C as a skin-whitening agent. It measures the inhibition of the enzyme tyrosinase, which catalyzes the rate-limiting step of melanin production.
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Principle : The assay spectrophotometrically measures the enzymatic conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. The reduction in the rate of dopaquinone formation in the presence of an inhibitor corresponds to the inhibitor's potency.
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Reagents and Equipment :
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Mushroom Tyrosinase (EC 1.14.18.1)
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L-tyrosine (substrate for monophenolase activity)
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L-DOPA (substrate for diphenolase activity)
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Phosphate buffer (typically pH 6.8)
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Broussonin C (test compound)
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Kojic acid (positive control)
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Spectrophotometer (microplate reader)
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Protocol :
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A reaction mixture is prepared in a 96-well plate containing phosphate buffer and the test compound (Broussonin C at various concentrations).
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The substrate (either L-tyrosine for monophenolase or L-DOPA for diphenolase activity) is added to the mixture.
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The reaction is initiated by adding mushroom tyrosinase to each well.
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The plate is incubated at a controlled temperature (e.g., 37°C).
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The absorbance is measured at a specific wavelength (typically 475-490 nm) at regular intervals to monitor the formation of dopachrome.
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The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
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The IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
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Signaling Pathways Modulated by Related Broussonetia Compounds
While direct studies on Broussonin C's impact on major signaling pathways are limited, research on other structurally similar compounds isolated from Broussonetia species provides valuable insights into potential mechanisms of action for its broader biological effects, such as anti-inflammatory and anti-cancer activities.
Anti-Inflammatory Signaling: MAPK and JAK2-STAT3 Pathways
Broussonin E, a related compound, has been shown to suppress lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.[6][7] It achieves this by modulating two key signaling cascades:
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Inhibition of MAPK Pathway : Broussonin E inhibits the phosphorylation of ERK and p38 MAPKs, which are crucial for the production of pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[6][7]
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Activation of JAK2-STAT3 Pathway : Concurrently, it enhances the phosphorylation of JAK2 and STAT3, a pathway often associated with the expression of anti-inflammatory cytokines like IL-10 and the promotion of M2 macrophage polarization.[6][7]
Anti-Angiogenic Signaling: VEGFR-2 Pathway
Broussonin A and Broussonin B have demonstrated anti-angiogenic activity by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[8][9][10] Angiogenesis is a critical process for tumor growth and metastasis.
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Mechanism : These broussonins inhibit VEGF-A-stimulated endothelial cell proliferation, migration, and tube formation.[8][9] This is achieved by inactivating VEGFR-2 and its downstream signaling components, including ERK, Akt, and p38, and by down-regulating integrin β1 expression, which is crucial for cell adhesion and migration.[8][9][10]
Anti-Cancer Signaling: AMPK Pathway
Kazinol C, another compound from B. kazinoki, induces antitumorigenic effects in colon cancer cells by activating AMP-activated protein kinase (AMPK).[11] AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to the inhibition of cancer cell growth and migration.
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Mechanism : Kazinol C induces AMPK phosphorylation, which in turn leads to the attenuation of cancer cell growth, induction of apoptosis (programmed cell death), and inhibition of cell migration and anchorage-independent growth.[11]
Conclusion and Future Directions
Broussonin C, isolated from Broussonetia kazinoki, is a potent natural inhibitor of the tyrosinase enzyme, with well-documented competitive inhibition and low micromolar IC50 values.[5] This activity firmly establishes its potential for applications in cosmetics and dermatology for hyperpigmentation disorders.
While direct evidence for other biological activities of Broussonin C is still emerging, the extensive research on related broussonins and kazinols from the same plant suggests a broader therapeutic potential. The demonstrated anti-inflammatory, anti-angiogenic, and anti-cancer activities of its structural analogs, acting through critical signaling pathways like MAPK, VEGFR-2, and AMPK, provide a strong rationale for further investigation into Broussonin C. Future research should focus on quantitatively assessing the antioxidant, anti-inflammatory, and cytotoxic activities of Broussonin C and elucidating its specific molecular targets and mechanisms of action in relevant disease models.
References
- 1. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Broussonin E suppresses LPS-induced inflammatory response in macrophages <i>via</i> inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway [cjnmcpu.com]
- 7. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Kazinol C from Broussonetia kazinoki activates AMP-activated protein kinase to induce antitumorigenic effects in HT-29 colon cancer cells. (2015) | Hak-Su Kim | 18 Citations [scispace.com]
